molecular formula C10H7BrClNO B6206826 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole CAS No. 1038369-31-1

2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole

Cat. No.: B6206826
CAS No.: 1038369-31-1
M. Wt: 272.5
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Description

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a chemical compound characterized by its bromophenyl and chloromethyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole typically involves the following steps:

  • Bromination: The starting material, 3-bromophenol, undergoes bromination to introduce the bromophenyl group.

  • Oxazole Formation: The bromophenol is then converted to the corresponding oxazole derivative through cyclodehydration reactions.

  • Chloromethylation: Finally, the oxazole ring is chloromethylated to introduce the chloromethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the chloromethyl group to a methyl group.

  • Substitution: Substitution reactions can replace the bromophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield oxo derivatives such as this compound-5-oxide.

  • Reduction Products: Reduction can produce 2-(3-bromophenyl)-4-(methyl)-1,3-oxazole.

  • Substitution Products: Substitution can result in compounds like 2-(3-cyanophenyl)-4-(chloromethyl)-1,3-oxazole.

Scientific Research Applications

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Bromophenyl)-4-methyl-1,3-oxazole: This compound lacks the chloromethyl group.

  • 2-(3-Chlorophenyl)-4-(chloromethyl)-1,3-oxazole: This compound has a chlorophenyl group instead of a bromophenyl group.

  • 2-(3-Bromophenyl)-4-(bromomethyl)-1,3-oxazole: This compound has a bromomethyl group instead of a chloromethyl group.

Properties

CAS No.

1038369-31-1

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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